Cyancobalamin-b-carboxylic Acid

Catalog No.
S885834
CAS No.
38218-77-8
M.F
C₆₃H₈₇CoN₁₃O₁₅P
M. Wt
1356.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyancobalamin-b-carboxylic Acid

CAS Number

38218-77-8

Product Name

Cyancobalamin-b-carboxylic Acid

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12-bis(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide

Molecular Formula

C₆₃H₈₇CoN₁₃O₁₅P

Molecular Weight

1356.35

InChI

InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(14-17-49(82)83)51(73-62)33(5)55-60(9,24-46(66)79)34(12-15-43(63)76)38(70-55)23-42-58(6,7)35(13-16-44(64)77)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Synonyms

3’-Ester with 5,6-dimethyl-1-α-D-ribofuranosylbenzimidazole Cobinic acid-acdeg-pentamide Cyanide Phosphate Inner Salt; 3’-Ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole Cobinic Acid-acdeg-pentamide Cyanide, Dihydrogen Phosphate (Ester)
  • Analytical Standard

    Due to its well-defined structure, Cb-bCA serves as a valuable analytical standard in scientific research. Researchers can utilize Cb-bCA to calibrate instruments, validate analytical methods, and quantify vitamin B12 or its related compounds in biological samples.

  • Vitamin B12 Metabolism Studies

    Cb-bCA is a byproduct formed during the breakdown of vitamin B12 by the body. Studying the presence and levels of Cb-bCA can offer insights into vitamin B12 metabolism. Researchers can investigate factors affecting B12 absorption, utilization, and excretion by measuring Cb-bCA levels in patients with suspected B12 deficiencies or related disorders.

Cyancobalamin-b-carboxylic acid is a derivative of vitamin B12, specifically a carboxylic acid form of cyanocobalamin. Cyanocobalamin itself is a cobalt-containing compound that plays a crucial role in various biological processes, particularly in the metabolism of nucleic acids and fatty acids, as well as in the formation of red blood cells. The structural uniqueness of cyancobalamin-b-carboxylic acid lies in its carboxyl group substitution at the beta position of the propionamide side chain, which alters its chemical properties and biological interactions compared to other cobalamin derivatives.

Currently, there is no definitive information on the specific mechanism of action of Cb-COOH. As mentioned earlier, its structural similarity to vitamin B12 suggests it might interact with proteins involved in vitamin B12 metabolism, but the details of this interaction require further investigation [].

Typical of cobalamins. These include:

  • Homolytic Co-C Bond Cleavage: Under reducing conditions, the cobalt center can be reduced from Co(III) to Co(II) or Co(I), facilitating various radical reactions. This is a key feature in the catalytic activity of vitamin B12 derivatives .
  • Nucleophilic Substitution Reactions: The supernucleophilic Co(I) species can react with alkyl halides and other electrophiles, allowing for the synthesis of various cobalamin analogs .
  • Hydrolysis Reactions: Cyanocobalamin-b-carboxylic acid can undergo hydrolysis under acidic conditions, leading to the formation of different isomers and products depending on the reaction conditions .

Cyanocobalamin-b-carboxylic acid exhibits biological activities similar to those of other vitamin B12 derivatives. It is involved in:

  • Enzymatic Reactions: As a cofactor, it participates in enzymatic reactions crucial for DNA synthesis and energy metabolism. The carboxylic acid group may influence enzyme-substrate interactions, potentially enhancing or modifying enzymatic activity .
  • Vitamin B12 Deficiency Treatment: Like cyanocobalamin, this compound may be utilized in treating vitamin B12 deficiency, although its specific efficacy compared to other forms remains to be fully elucidated.

The synthesis of cyancobalamin-b-carboxylic acid can be achieved through several methods:

  • Acid Hydrolysis of Cyanocobalamin: Mild acid hydrolysis can selectively modify the propionamide side chain of cyanocobalamin to yield cyancobalamin-b-carboxylic acid .
  • Chemical Reduction: Reduction techniques using sodium borohydride or zinc can convert cyanocobalamin into its reduced forms, which can then be further modified to introduce the carboxylic acid group .
  • Biotechnological Methods: Fermentation processes using specific bacteria can produce various cobalamin derivatives, including cyancobalamin-b-carboxylic acid, through metabolic pathways that incorporate precursors into the vitamin structure .

Cyancobalamin-b-carboxylic acid has potential applications in several fields:

  • Nutritional Supplements: It may be used as a dietary supplement for individuals with vitamin B12 deficiency.
  • Pharmaceuticals: Its unique properties could make it valuable in drug formulations aimed at enhancing metabolic functions or treating specific diseases related to cobalamin deficiency.
  • Catalysis: As a cobalamin derivative, it may serve as a catalyst in organic reactions due to its ability to facilitate radical transformations .

Studies on cyancobalamin-b-carboxylic acid interactions reveal its potential as a cofactor in enzymatic processes. The presence of the carboxyl group can influence binding affinity and specificity with enzymes that utilize vitamin B12 derivatives. Additionally, research indicates that modifications at the propionamide side chain impact the reactivity and stability of the compound under physiological conditions .

Cyancobalamin-b-carboxylic acid shares similarities with several other cobalamin derivatives. Here are some notable comparisons:

CompoundStructure/ModificationUnique Features
CyanocobalaminBasic structure without carboxyl groupMost stable form; widely used in supplements
MethylcobalaminMethyl group at cobaltActive form involved in methylation reactions
AdenosylcobalaminAdenosyl group at cobaltKey role in mitochondrial metabolism
HydroxocobalaminHydroxyl group at cobaltIntermediate form; used for detoxification
Cyancobalamin-b-acetic acidAcetic acid substitutionModifies solubility and reactivity compared to cyancobalamin-b-carboxylic acid

The uniqueness of cyancobalamin-b-carboxylic acid lies in its specific structural modification that affects its biological activity and chemical reactivity compared to these other compounds. Each derivative possesses distinct properties that make them suitable for different applications within biochemistry and medicine.

Dates

Modify: 2023-08-15

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